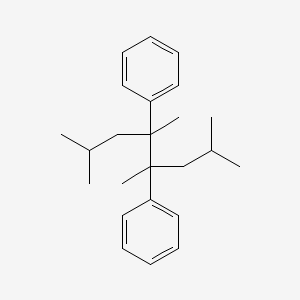
1,1'-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a central octane chain substituted with four methyl groups and two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a tetramethyloctane derivative under Friedel-Crafts conditions. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the benzene rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyloctane: Similar in structure but lacks the benzene rings.
2,4,5,7-Tetramethyloctane: Another structural isomer with different substitution patterns.
Uniqueness
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is unique due to the presence of both the tetramethyloctane chain and the benzene rings, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler alkanes or benzene derivatives alone.
特性
CAS番号 |
824400-83-1 |
|---|---|
分子式 |
C24H34 |
分子量 |
322.5 g/mol |
IUPAC名 |
(2,4,5,7-tetramethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C24H34/c1-19(2)17-23(5,21-13-9-7-10-14-21)24(6,18-20(3)4)22-15-11-8-12-16-22/h7-16,19-20H,17-18H2,1-6H3 |
InChIキー |
QJZNVNKOSYSOKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C1=CC=CC=C1)C(C)(CC(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
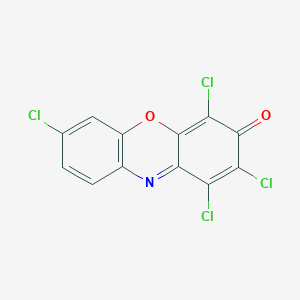
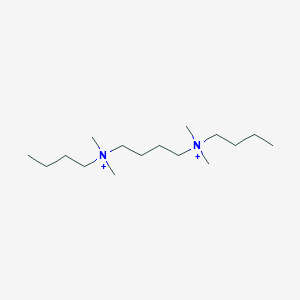
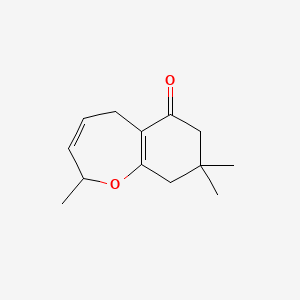
![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)
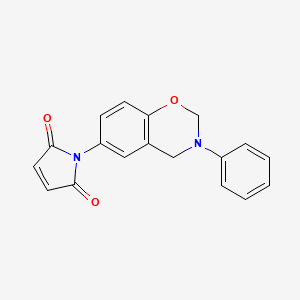
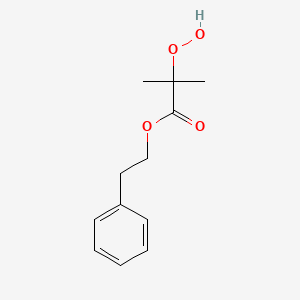
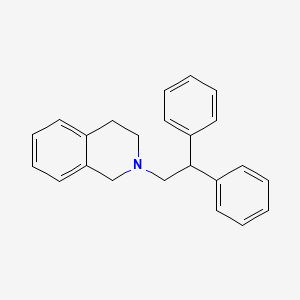
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
